molecular formula C13H17N3O2S B5494298 1-ethyl-N-(4-methylbenzyl)-1H-pyrazole-4-sulfonamide

1-ethyl-N-(4-methylbenzyl)-1H-pyrazole-4-sulfonamide

Cat. No. B5494298
M. Wt: 279.36 g/mol
InChI Key: XOWRHTXAHMQOFI-UHFFFAOYSA-N
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Description

1-ethyl-N-(4-methylbenzyl)-1H-pyrazole-4-sulfonamide (EMBS) is a chemical compound that has gained attention in scientific research due to its potential pharmaceutical applications. EMBS is a sulfonamide derivative that has shown promising results in inhibiting the activity of carbonic anhydrase enzymes, which are involved in various physiological processes.

Mechanism of Action

1-ethyl-N-(4-methylbenzyl)-1H-pyrazole-4-sulfonamide works by inhibiting the activity of carbonic anhydrase enzymes, which are involved in various physiological processes such as acid-base balance, respiration, and bone remodeling. Carbonic anhydrase enzymes catalyze the reversible hydration of carbon dioxide to form bicarbonate and protons. By inhibiting the activity of these enzymes, 1-ethyl-N-(4-methylbenzyl)-1H-pyrazole-4-sulfonamide disrupts these physiological processes and can lead to therapeutic benefits in various diseases.
Biochemical and Physiological Effects:
1-ethyl-N-(4-methylbenzyl)-1H-pyrazole-4-sulfonamide has been shown to have various biochemical and physiological effects, including the inhibition of carbonic anhydrase activity, the reduction of intraocular pressure, the inhibition of tumor cell growth, and the increase in bone density. 1-ethyl-N-(4-methylbenzyl)-1H-pyrazole-4-sulfonamide has also been shown to have low toxicity and good stability in aqueous solutions.

Advantages and Limitations for Lab Experiments

1-ethyl-N-(4-methylbenzyl)-1H-pyrazole-4-sulfonamide has several advantages for use in lab experiments, including its ability to inhibit carbonic anhydrase activity, its low toxicity, and its stability in aqueous solutions. However, 1-ethyl-N-(4-methylbenzyl)-1H-pyrazole-4-sulfonamide also has some limitations, including its potential for off-target effects and the need for further studies to determine its efficacy in various disease models.

Future Directions

There are several future directions for research on 1-ethyl-N-(4-methylbenzyl)-1H-pyrazole-4-sulfonamide, including the development of new synthesis methods, the investigation of its potential for use in other diseases, and the exploration of its potential for use in combination with other drugs. Additionally, further studies are needed to determine the optimal dosage and delivery methods for 1-ethyl-N-(4-methylbenzyl)-1H-pyrazole-4-sulfonamide in various disease models.

Synthesis Methods

1-ethyl-N-(4-methylbenzyl)-1H-pyrazole-4-sulfonamide can be synthesized using a multi-step process that involves the reaction of 4-methylbenzylamine with ethyl isocyanate to form N-ethyl-N-(4-methylbenzyl)carbamoylamine. This intermediate is then reacted with 4-chlorosulfonyl-1H-pyrazole to yield 1-ethyl-N-(4-methylbenzyl)-1H-pyrazole-4-sulfonamide.

Scientific Research Applications

1-ethyl-N-(4-methylbenzyl)-1H-pyrazole-4-sulfonamide has been studied for its potential use in the treatment of various diseases, including glaucoma, cancer, and osteoporosis. In glaucoma, 1-ethyl-N-(4-methylbenzyl)-1H-pyrazole-4-sulfonamide has been shown to lower intraocular pressure by inhibiting the activity of carbonic anhydrase enzymes in the eye. In cancer, 1-ethyl-N-(4-methylbenzyl)-1H-pyrazole-4-sulfonamide has been studied for its ability to inhibit the growth of tumor cells by disrupting their carbonic anhydrase activity. In osteoporosis, 1-ethyl-N-(4-methylbenzyl)-1H-pyrazole-4-sulfonamide has been shown to increase bone density by inhibiting the activity of carbonic anhydrase enzymes in bone cells.

properties

IUPAC Name

1-ethyl-N-[(4-methylphenyl)methyl]pyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2S/c1-3-16-10-13(9-14-16)19(17,18)15-8-12-6-4-11(2)5-7-12/h4-7,9-10,15H,3,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOWRHTXAHMQOFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)S(=O)(=O)NCC2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-ethyl-N-(4-methylbenzyl)-1H-pyrazole-4-sulfonamide

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